
Menbutone sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is named according to the International Union of Pure and Applied Chemistry (IUPAC) rules as 4-(4-methoxynaphthalene-1)-4-oxobutyric acid . This compound is known for its choleretic and cholagogue effects, which means it stimulates the production and flow of bile from the liver . Menbutone sodium is commonly used to treat digestive disorders and hepatic insufficiency in various animal species, including cattle, sheep, goats, pigs, horses, and dogs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Menbutone sodium can be synthesized through a series of chemical reactions involving the starting material, 4-methoxynaphthalene. The synthetic route typically involves the oxidation of 4-methoxynaphthalene to form 4-methoxynaphthalene-1-carboxylic acid, followed by a series of reactions to introduce the oxobutyric acid moiety .
Industrial Production Methods: The industrial production of this compound involves the preparation of an injection liquid for veterinary use. The process includes dissolving menbutone in water for injection, adding diethanolamine, sodium metabisulfite, edetic acid, and chlorocresol, followed by filtration and sterilization . This method ensures the production of a stable and effective product suitable for intramuscular or intravenous administration .
Análisis De Reacciones Químicas
Types of Reactions: Menbutone sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound include its derivatives, such as 4-methoxynaphthalene-1-carboxylic acid and other oxobutyric acid derivatives .
Aplicaciones Científicas De Investigación
Menbutone sodium has a wide range of scientific research applications. It is used in veterinary medicine to treat digestive disorders and hepatic insufficiency in livestock and pets . In addition, it is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in different animal species . This compound is also used in analytical chemistry for the development and validation of high-performance liquid chromatography (HPLC) methods to quantify its concentration in biological matrices .
Mecanismo De Acción
Menbutone sodium exerts its effects by stimulating the production and flow of bile from the liver, which aids in the digestion and absorption of fats . It increases the secretion of gastric and pancreatic juices, enhancing the overall digestive process . The molecular targets of this compound include the bile ducts and the exocrine glands of the digestive tract .
Comparación Con Compuestos Similares
Menbutone sodium is unique in its ability to stimulate both bile production and the secretion of gastric and pancreatic juices . Similar compounds include other choleretic agents like ursodeoxycholic acid and chenodeoxycholic acid, which primarily focus on bile production . This compound’s dual action on both bile and digestive juices makes it a valuable compound in veterinary medicine .
Propiedades
Número CAS |
111961-03-6 |
|---|---|
Fórmula molecular |
C15H13NaO4 |
Peso molecular |
280.25 g/mol |
Nombre IUPAC |
sodium;4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate |
InChI |
InChI=1S/C15H14O4.Na/c1-19-14-8-6-11(13(16)7-9-15(17)18)10-4-2-3-5-12(10)14;/h2-6,8H,7,9H2,1H3,(H,17,18);/q;+1/p-1 |
Clave InChI |
SJGXLANXNYFCEV-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



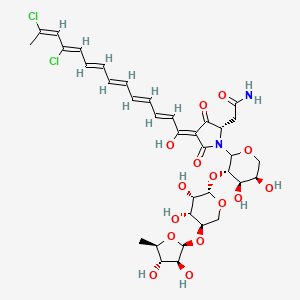
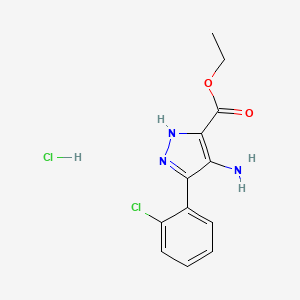
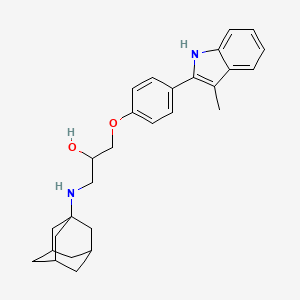
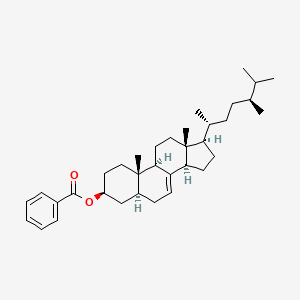
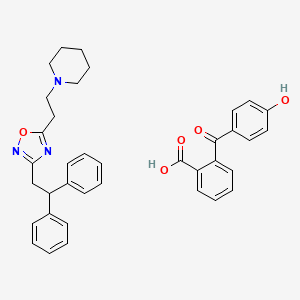
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one](/img/structure/B15191751.png)
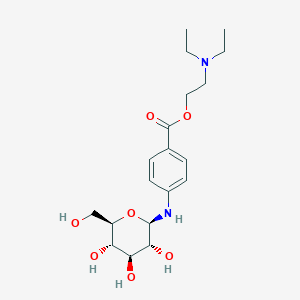

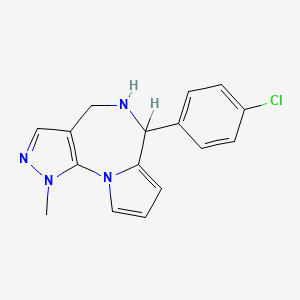

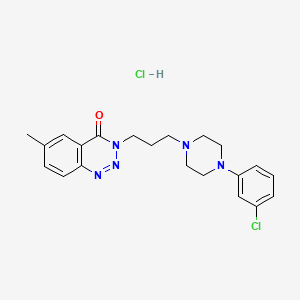
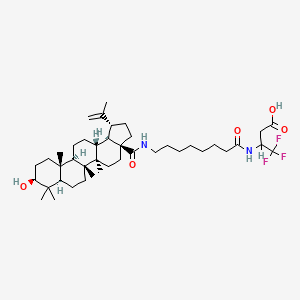
![N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide](/img/structure/B15191780.png)
